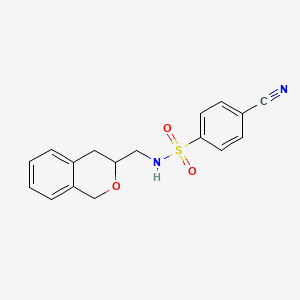

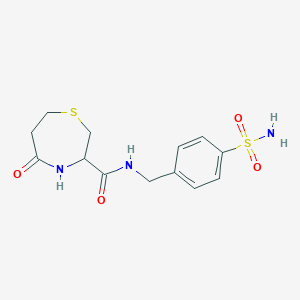

4-cyano-N-(isochroman-3-ylmethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-cyano-N-(isochroman-3-ylmethyl)benzenesulfonamide” is a derivative of benzenesulfonamide . Benzenesulfonamide derivatives have been studied for their potential as anticancer and antimicrobial agents . They have been found to inhibit carbonic anhydrase IX, a gene overexpressed in many solid tumors .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives involves various methods . The most common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates . The specific synthesis process for “this compound” is not detailed in the available sources.Applications De Recherche Scientifique

Carbonic Anhydrase Inhibition

4-cyano-N-(isochroman-3-ylmethyl)benzenesulfonamide, along with similar sulfonamide derivatives, has been studied for its potential in inhibiting carbonic anhydrase (CA). These compounds, including benzenesulfonamides, are known to potently inhibit various isoforms of human carbonic anhydrases, such as hCA I, II, IX, and XII. This inhibition is significant because these enzymes are involved in various physiological processes, and their modulation can have therapeutic implications, particularly in tumor-associated enzymes (Gul et al., 2016); (Pacchiano et al., 2011); (Alafeefy et al., 2015).

Anticancer Potential

Several studies have also highlighted the anticancer potential of sulfonamide derivatives. They have been shown to possess cytotoxic activities, with some compounds demonstrating significant tumor selectivity and potency, potentially useful in developing novel anticancer agents (Gul et al., 2016); (Alqasoumi et al., 2010).

Synthesis and Structural Studies

Research has been conducted on the synthesis of various sulfonamide derivatives, including those structurally similar to this compound. These studies focus on understanding the chemical structures and properties of these compounds, which is crucial for their potential application in pharmaceuticals and other fields (Gelbrich et al., 2012).

Pharmaceutical Applications

In addition to their roles in inhibiting carbonic anhydrases and potential anticancer activities, sulfonamide derivatives have been explored for various pharmaceutical applications. These include the development of novel nonsteroidal progesterone receptor antagonists and the study of thiol-activated sources of sulfur dioxide for antimycobacterial agents (Yamada et al., 2016); (Malwal et al., 2012).

Mécanisme D'action

Target of Action

The primary target of 4-cyano-N-(isochroman-3-ylmethyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. It is overexpressed in many solid tumors, making it a useful target for antiproliferative agents .

Mode of Action

This compound acts as an inhibitor of CA IX . It binds to the active site of the enzyme, preventing it from catalyzing its normal reaction. This inhibition disrupts the tumor cells’ ability to regulate pH, which can lead to a decrease in tumor growth .

Biochemical Pathways

The inhibition of CA IX affects the tumor microenvironment . Tumor cells often shift their metabolism to anaerobic glycolysis, a process that produces acidic byproducts. CA IX helps tumor cells manage this acidity. By inhibiting CA IX, this compound disrupts this process, potentially leading to an unfavorable environment for tumor growth .

Result of Action

The inhibition of CA IX by this compound can lead to a decrease in tumor growth . Some derivatives of this compound have shown significant inhibitory effects against cancer cell lines, indicating potential antiproliferative activity .

Action Environment

The action of this compound is influenced by the tumor microenvironment. Factors such as pH, hypoxia, and the presence of other metabolites can affect the efficacy and stability of the compound .

Propriétés

IUPAC Name |

4-cyano-N-(3,4-dihydro-1H-isochromen-3-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c18-10-13-5-7-17(8-6-13)23(20,21)19-11-16-9-14-3-1-2-4-15(14)12-22-16/h1-8,16,19H,9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBKKPVRUSCLNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC2=CC=CC=C21)CNS(=O)(=O)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Methoxyphenyl)-3-[4-(4-methoxyphenyl)piperazino]-1-propanone](/img/structure/B2869571.png)

![2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2869572.png)

![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2869576.png)

![N-[(4-phenyloxan-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2869579.png)

![1-((1R,5S)-3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one](/img/structure/B2869580.png)

![1-(Benzenesulfonyl)-2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2869582.png)

![N-(2,6-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2869586.png)

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2869589.png)

![2-{[5-(4-methylphenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2869590.png)

![3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2869591.png)